6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527390
InChI: InChI=1S/C7H12N2O2.ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;/h9H,1-4,8H2,(H,10,11);1H
SMILES:
Molecular Formula: C7H13ClN2O2
Molecular Weight: 192.64 g/mol

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl

CAS No.:

Cat. No.: VC18527390

Molecular Formula: C7H13ClN2O2

Molecular Weight: 192.64 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid HCl -

Specification

Molecular Formula C7H13ClN2O2
Molecular Weight 192.64 g/mol
IUPAC Name 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H12N2O2.ClH/c8-7(5(10)11)1-6(2-7)3-9-4-6;/h9H,1-4,8H2,(H,10,11);1H
Standard InChI Key JCUAEGWQXRGVCS-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C(=O)O)N)CNC2.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic name, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride, reflects its spirocyclic structure. The "2-aza" designation indicates a nitrogen atom within the smaller ring, while the "spiro[3.3]heptane" denotes two fused three-membered rings sharing a single carbon atom. The hydrochloride salt form stabilizes the amino group, enhancing solubility for synthetic applications .

Molecular Formula and Weight

  • Free acid form: C7H11N2O2\text{C}_7\text{H}_{11}\text{N}_2\text{O}_2 (molecular weight: 156.18 g/mol) .

  • Hydrochloride salt: C7H12ClN2O2\text{C}_7\text{H}_{12}\text{ClN}_2\text{O}_2 (molecular weight: 229.11 g/mol) .

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a puckered spirocyclic framework with bond angles and lengths consistent with strained bicyclic systems. The amino and carboxylic acid groups adopt equatorial positions, minimizing steric hindrance. NMR spectra (1H^1\text{H}, 13C^{13}\text{C}) exhibit distinct signals for the spiro carbon (δ6570ppm\delta \approx 65–70 \, \text{ppm}) and the protonated amino group (δ8.2ppm\delta \approx 8.2 \, \text{ppm}) .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid hydrochloride typically involves sequential ring-forming reactions. A validated approach (Fig. 1) employs:

  • Reductive Amination: Starting with 1,3-bis-electrophiles, lithium aluminum hydride (LiAlH4_4) mediates ring closure to form the spirocyclic amine .

  • Carboxylic Acid Introduction: Oxidation or carboxylation at the 6-position, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Table 1: Comparative Synthesis Yields

MethodKey ReagentsYield (%)Reference
Bis-electrophile cyclizationLiAlH4_4, BOC2_2O41
Tert-butyl ester hydrolysisKOH, HCl62
Cyanide-assisted ring closureNaCN, DMF53.3

Optimization Challenges

Chemical Reactivity and Derivatives

Functional Group Transformations

The amino and carboxylic acid groups enable diverse derivatization:

  • Amide Formation: Coupling with amines using HATU or BOP reagents yields peptidomimetics .

  • Salt Exchange: Substitution of HCl with other counterions (e.g., trifluoroacetate) modulates solubility .

Stability and Degradation Pathways

The compound exhibits stability in aqueous solutions at pH 4–6 but undergoes decomposition under strong acidic (pH < 2) or basic (pH > 8) conditions. Thermal analysis (TGA) shows decomposition onset at 210°C, consistent with its hydrochloride salt nature .

CompoundTargetIC50_{50} (nM)Reference
6-Amino-2-azaspiro[3.3]heptaneGABAA_A receptor320
6,6-Difluorospiro[3.3]heptaneCOX-245

Industrial and Research Applications

Drug Discovery

The compound serves as a rigid scaffold in:

  • Peptidomimetics: Replacing proline or pipecolic acid to enhance metabolic stability .

  • Small-Molecule Inhibitors: Fragment-based designs targeting protein-protein interactions .

Material Science

Spirocyclic amino acids are explored as chiral auxiliaries in asymmetric catalysis and monomers for high-performance polymers .

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